molecular formula C18H22FN3O2S B1394466 Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1325303-52-3

Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B1394466
M. Wt: 363.5 g/mol
InChI Key: BXXNQDNYXGDLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The molecule also contains a triaza (three nitrogen atoms) ring and a sulfanylidene (sulfur) group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of fluorine, sulfur, and nitrogen atoms in the molecule could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfanylidene group might make it susceptible to oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing mirror symmetry and specific conformations. This analysis is crucial for understanding the molecular geometry and properties of the compound (Dong et al., 1999).

  • Synthetic Routes Development : Researchers have developed novel synthetic routes for creating new spirocyclic amide derivatives, which are crucial for advancing synthetic chemistry and potentially developing new drugs (Srinivasan et al., 2012).

  • Characterization and Biological Evaluation : The synthesized compounds have been characterized through various spectroscopic methods. Their biological activities, like antibacterial and anthelmintic effects, have been evaluated, which is important for identifying potential pharmacological applications (Sanjeevarayappa et al., 2015).

  • Pharmacological Studies : Some derivatives of the compound have been investigated for their potential as antipsychotic agents. This research is significant for developing new treatments for psychiatric disorders (Wise et al., 1985).

  • Exploration of Chemical Reactions : Studies have also focused on the compound's reactions with other chemicals, contributing to a deeper understanding of its chemical properties and potential applications in synthetic chemistry (Moskalenko & Boev, 2012).

  • Assignment of Absolute Configurations : NMR spectroscopy has been used to determine the absolute configurations of derivatives, a crucial step in the development and synthesis of chiral compounds (Jakubowska et al., 2013).

  • Antiviral Activity Evaluation : Some derivatives have been synthesized and tested for their antiviral activities, indicating the compound's potential in developing antiviral medications (Apaydın et al., 2020).

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. It could be studied for potential medicinal properties, or its chemical reactivity could be explored further .

properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-17(2,3)24-16(23)22-9-7-18(8-10-22)20-14(15(25)21-18)12-5-4-6-13(19)11-12/h4-6,11H,7-10H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXNQDNYXGDLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 3
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 4
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 5
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.